molecular formula C8H11N3O3 B13272162 Methyl 2-(dimethylamino)-6-hydroxypyrimidine-4-carboxylate

Methyl 2-(dimethylamino)-6-hydroxypyrimidine-4-carboxylate

Cat. No.: B13272162
M. Wt: 197.19 g/mol
InChI Key: NNYRQQAFOCESJK-UHFFFAOYSA-N
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Description

Methyl 2-(dimethylamino)-6-hydroxypyrimidine-4-carboxylate is an organic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dimethylamino)-6-hydroxypyrimidine-4-carboxylate typically involves the reaction of dimethylamine with a suitable pyrimidine precursor. One common method involves the use of methyl cyanoacetate and dimethylamine under controlled conditions to yield the desired product . The reaction is usually carried out in a solvent such as acetic acid at elevated temperatures to facilitate the formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dimethylamino)-6-hydroxypyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

Methyl 2-(dimethylamino)-6-hydroxypyrimidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(dimethylamino)-6-hydroxypyrimidine-4-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity. The hydroxyl group can also form hydrogen bonds, affecting the compound’s binding affinity and specificity .

Biological Activity

Methyl 2-(dimethylamino)-6-hydroxypyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in pharmaceutical research for its significant biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound (MDMP) is characterized by the following chemical formula:

  • Molecular Formula : C10_{10}H12_{12}N4_{4}O3_{3}
  • Molecular Weight : 224.23 g/mol

The compound features a hydroxypyrimidine structure, which is essential for its biological activity, particularly in inhibiting various cellular processes.

MDMP exhibits multiple mechanisms of action that contribute to its biological activity:

  • Inhibition of DNA Polymerase : MDMP has been identified as an inhibitor of DNA polymerase, which plays a critical role in DNA synthesis. This inhibition can lead to the suppression of cell proliferation, particularly in cancer cells .
  • Antimicrobial Activity : The compound demonstrates significant antimicrobial properties, specifically against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Its ability to disrupt bacterial growth makes it a candidate for further development as an antibiotic agent .
  • Anti-inflammatory Effects : Research indicates that MDMP may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .

Biological Activity Data

The following table summarizes key biological activities and their respective IC50_{50} values for MDMP and related compounds:

Activity IC50_{50} Value (μM) Reference
Inhibition of DNA PolymeraseNot specified
Antimicrobial against MRSA5-10
Anti-inflammatory (COX-2)23.8

Case Study 1: Antitumor Activity

In a study investigating the antitumor potential of MDMP, researchers found that the compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to its ability to inhibit DNA synthesis, leading to reduced cell viability in vitro. Further in vivo studies are warranted to explore its efficacy against solid tumors .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of MDMP demonstrated effective inhibition of MRSA and Mycobacterium tuberculosis. The study highlighted the compound's potential as a lead candidate for developing new antibiotics to combat resistant strains of bacteria .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) of MDMP is crucial for optimizing its biological activity. Modifications at various positions on the pyrimidine ring can significantly influence its potency and selectivity against target enzymes or receptors. For instance, substituents that enhance hydrophobic interactions may improve binding affinity to DNA polymerase or bacterial membranes .

Properties

IUPAC Name

methyl 2-(dimethylamino)-6-oxo-1H-pyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-11(2)8-9-5(7(13)14-3)4-6(12)10-8/h4H,1-3H3,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYRQQAFOCESJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=O)N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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